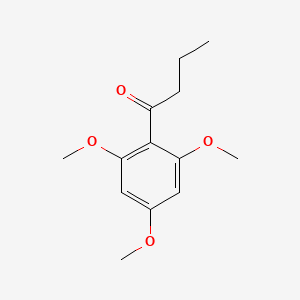
2-((1H-Pyrrol-1-yl)methyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1H-Pyrrol-1-yl)methyl)benzoic acid is an organic compound with the molecular formula C11H9NO2 It is a derivative of benzoic acid where a pyrrole ring is attached via a methylene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-Pyrrol-1-yl)methyl)benzoic acid typically involves the reaction of pyrrole with benzyl chloride in the presence of a base, followed by oxidation. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or toluene.
Base: Sodium hydroxide or potassium carbonate.
Oxidizing Agent: Potassium permanganate or chromium trioxide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-((1H-Pyrrol-1-yl)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the pyrrole ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Pyrrole-2-carboxylic acid derivatives.
Reduction: 2-((1H-Pyrrol-1-yl)methyl)benzyl alcohol.
Substitution: Halogenated pyrrole derivatives.
科学的研究の応用
2-((1H-Pyrrol-1-yl)methyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
作用機序
The mechanism of action of 2-((1H-Pyrrol-1-yl)methyl)benzoic acid is not fully understood, but it is believed to interact with various molecular targets, including enzymes and receptors. The pyrrole ring can participate in π-π interactions and hydrogen bonding, which may contribute to its biological activity. Additionally, the carboxylic acid group can form ionic bonds with target proteins, influencing their function.
類似化合物との比較
Similar Compounds
- 2-(1H-Pyrrol-1-yl)benzoic acid
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid
- 2-(1H-Benzimidazol-1-yl)methyl)benzoic acid
Uniqueness
2-((1H-Pyrrol-1-yl)methyl)benzoic acid is unique due to the presence of both a pyrrole ring and a benzoic acid moiety, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
73217-14-8 |
|---|---|
分子式 |
C12H11NO2 |
分子量 |
201.22 g/mol |
IUPAC名 |
2-(pyrrol-1-ylmethyl)benzoic acid |
InChI |
InChI=1S/C12H11NO2/c14-12(15)11-6-2-1-5-10(11)9-13-7-3-4-8-13/h1-8H,9H2,(H,14,15) |
InChIキー |
KGGOAEPZQXPCHC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CN2C=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


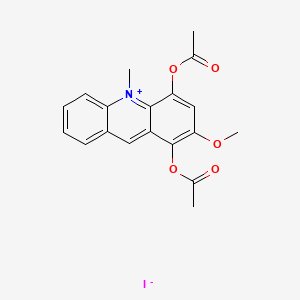
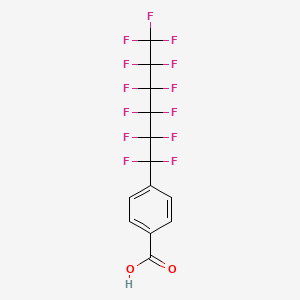
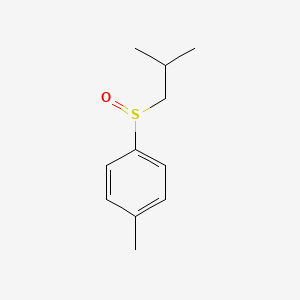
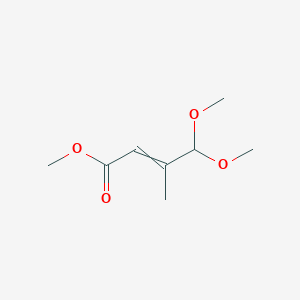
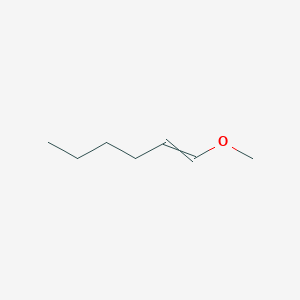
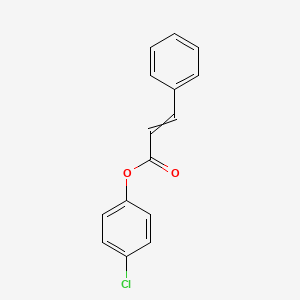
![6-(5,5-Dimethyl-2-oxotetrahydro-3-furanyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B14446113.png)
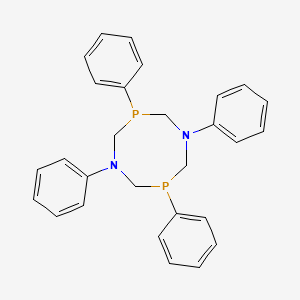
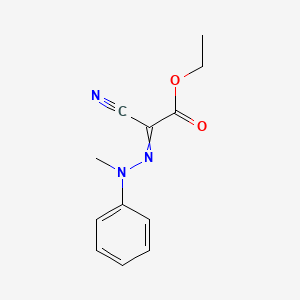
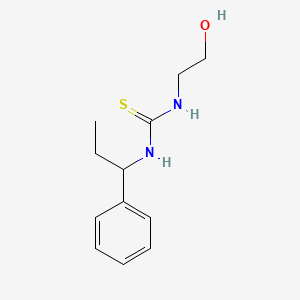
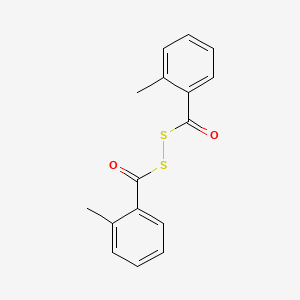

![1-Chloro-2-{[(2-chloroethoxy)methoxy]methoxy}ethane](/img/structure/B14446160.png)
